Physicochemical and Pharmacokinetic Profiling of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride
Physicochemical and Pharmacokinetic Profiling of 2-(Azetidin-3-yloxy)-N,N-dimethylacetamide Hydrochloride
Executive Summary
In modern medicinal chemistry, the shift from planar, sp2-hybridized aromatic systems toward three-dimensional, sp3-rich architectures has revolutionized drug design. 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride (CAS: 1376324-18-3)[1] exemplifies this paradigm shift. Functioning as a highly polar, conformationally restricted building block, this compound integrates the structural rigidity of an azetidine ring with the hydrogen-bonding capacity of an N,N-dimethylacetamide moiety.
This technical guide provides an in-depth analysis of the physicochemical properties of this compound. By examining the causality behind its structural components and detailing self-validating experimental protocols for its characterization, this whitepaper serves as a definitive resource for researchers utilizing this scaffold in pharmacokinetic (PK) and absorption, distribution, metabolism, and excretion (ADME) optimization.
Structural Causality & Physicochemical Profiling
The architectural design of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is not arbitrary; every moiety serves a specific physicochemical purpose:
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The Azetidine Core : As a four-membered nitrogen heterocycle, azetidine acts as a superior bioisostere for larger aliphatic rings like piperidine and pyrrolidine[2]. The causality here is thermodynamic: the high sp3 character and strained ring reduce the entropic penalty upon target binding. Furthermore, its smaller volume significantly lowers lipophilicity (LogP), which directly correlates with a reduced risk of hERG channel inhibition and phospholipidosis[3].
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The Ether Linkage : The oxygen atom provides a flexible hinge, allowing the appended acetamide group to adopt optimal geometries for target interaction. It also introduces a hydrogen bond acceptor without significantly increasing the topological polar surface area (TPSA).
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The N,N-dimethylacetamide (DMAc) Group : Tertiary amides are highly resistant to enzymatic cleavage by amidases, conferring excellent metabolic stability[4]. Additionally, the DMAc moiety is a potent hydrogen bond acceptor, which enhances aqueous solubility and modulates membrane permeability[5].
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The Hydrochloride Salt : Formulating the free base as an HCl salt disrupts the crystal lattice energy, ensuring rapid dissolution and high thermodynamic solubility in aqueous media.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties of the compound, correlating each metric with its implication in drug development.
| Property | Value | Causality / Implication |
| CAS Number | 1376324-18-3 | Unique chemical identifier for the HCl salt[1]. |
| Molecular Formula | C₇H₁₄N₂O₂ • HCl | Represents the free base plus the hydrochloride counterion. |
| Molecular Weight | 194.66 g/mol | Low MW (<300 Da) ensures high ligand efficiency and rapid diffusion. |
| TPSA | ~32.6 Ų | Optimal for passive membrane permeability and potential BBB crossing. |
| Estimated pKa (Amine) | 8.5 – 9.0 | Ensures protonation at physiological pH (7.4), driving aqueous solubility. |
| Estimated LogP | -0.5 to 0.5 | Low lipophilicity minimizes non-specific protein binding and toxicity. |
| Aqueous Solubility | >50 mg/mL | The HCl salt form ensures rapid dissolution for in vitro assays. |
Structural Impact on ADME
To visualize how the distinct structural features of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride translate into optimized ADME profiles, refer to the logical relationship diagram below.
Caption: Structural causality mapping of the compound's moieties to ADME optimization.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the determination of physicochemical properties must rely on self-validating systems. The following protocols detail the step-by-step methodologies for profiling this compound, incorporating internal controls and blank subtractions to guarantee accuracy.
Protocol 1: High-Throughput Potentiometric Determination of pKa
The pKa of the secondary amine in the azetidine ring dictates its ionization state in vivo.
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System Suitability & Calibration : Calibrate the pH electrode using NIST-traceable standard buffers (pH 4.0, 7.0, 10.0).
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Blank Subtraction (Self-Validation) : Run a blank titration using 50 mL of 0.15 M KCl at 25°C. This establishes the background ionization profile of the solvent, ensuring that subsequent measurements isolate only the compound's ionization.
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Sample Preparation : Dissolve 10 mg of 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride in 50 mL of the 0.15 M KCl background electrolyte (final concentration ~1 mM).
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Titration Execution : Titrate the sample from pH 2.0 to 12.0 using standardized 0.5 M KOH. Critical Causality : Conduct the titration under a continuous argon purge. This prevents atmospheric CO₂ from dissolving into the basic solution to form carbonic acid, which would artificially skew the pKa calculation.
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Data Analysis : Calculate the pKa using the Bjerrum plot method, subtracting the blank curve to determine the exact inflection point of the azetidine nitrogen.
Protocol 2: Kinetic Aqueous Solubility and LogP via Shake-Flask LC-UV
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Phase Saturation : Mutually saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring vigorously for 24 hours. This prevents volume shifts during the actual experiment.
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Sample Equilibration : Add 5 mg of the compound to a vial containing 1 mL of the mutually saturated biphasic system. Shake at 300 rpm for 24 hours at 25°C to achieve thermodynamic equilibrium.
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Phase Separation : Centrifuge the vial at 10,000 x g for 15 minutes. Self-Validation : Visually inspect for emulsion layers; complete separation is mandatory to prevent cross-contamination of phases.
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Quantification : Analyze aliquots from both the aqueous and octanol phases via HPLC-UV (λ=210 nm, due to the lack of strong chromophores, relying on the amide bond absorption). Use a standard curve generated from known concentrations. Calculate LogP as log10([Octanol]/[Buffer]) .
Caption: Workflow for high-throughput physicochemical profiling of azetidine derivatives.
Handling, Storage, and Formulation Considerations
Due to the presence of the hydrochloride salt, 2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride is inherently hygroscopic.
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Storage : Must be stored in a desiccator at 4°C or -20°C under an inert atmosphere (Nitrogen or Argon) to prevent moisture absorption, which can lead to deliquescence and degradation of the ether linkage over prolonged periods.
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Formulation : When utilizing this compound in in vivo studies, it is highly compatible with standard aqueous vehicles (e.g., 0.9% Saline, 5% Dextrose) without the need for co-solvents (like DMSO or Tween-80), thereby eliminating vehicle-induced toxicity artifacts.
References
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Chemsrc . "2-(azetidin-3-yloxy)-N,N-dimethylacetamide hydrochloride - Chemical & Physical Properties." Chemsrc Database. Available at:[Link]
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ResearchGate . "Examples of azetidine-based bioisosteres." ResearchGate. Available at:[Link]
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ACS Publications . "Dual Strain-Release Cascade for Accessing sp3-Rich Azetidine–Bicyclopentane Frameworks." Journal of the American Chemical Society. Available at:[Link]
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Taylor & Francis . "N,N-dimethylacetamide – Knowledge and References." Taylor & Francis Knowledge Centers. Available at:[Link]
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MDPI . "Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents." Molecules, 2018. Available at:[Link]
